N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
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Description
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H18Cl2N6 and its molecular weight is 401.3. The purity is usually 95%.
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Scientific Research Applications
New Bis(triazinyl) Pyridines for Selective Extraction of Americium(III)
The study by Hudson et al. (2006) introduces new hydrophobic, tridentate nitrogen heterocyclic reagents (BATPs) designed for the selective extraction of americium(III) from europium(III) in nitric acid, highlighting their resistance to hydrolysis and enhanced separation capabilities. The structural modifications aim to increase the stability and effectiveness of these molecules in the extraction process (Hudson et al., 2006).
New Polyamides Based on Pyridine and Aromatic Diamines
Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, exploring their thermal properties, solubility, and potential applications in materials science. These polymers exhibit high yield and inherent viscosities, suggesting their usefulness in creating novel materials with specific properties (Faghihi & Mozaffari, 2008).
Aromatic Polyamides and Polyimides for Advanced Materials
Yang and Lin (1995) developed aromatic polyamides and polyimides using 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, demonstrating their solubility in polar solvents and potential for creating transparent and flexible films. These materials exhibit high glass transition temperatures and thermal stability, indicating their suitability for high-performance applications (Yang & Lin, 1995).
Properties
IUPAC Name |
2-N,4-N-bis(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMONDXYIRCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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